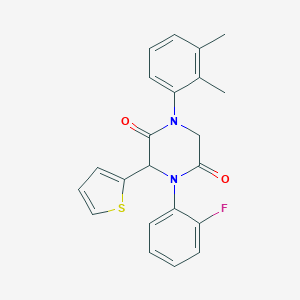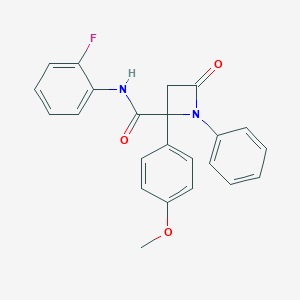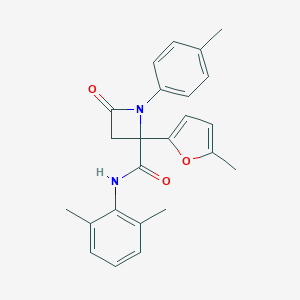![molecular formula C26H26N2O2S B242417 4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a piperazine derivative and is commonly known as "Compound X" in scientific literature.
作用機序
The mechanism of action of 4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death in cancer cells. It also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It also has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione in lab experiments is its potent antitumor activity. This makes it a valuable tool for researchers studying cancer biology and therapy. Additionally, its antibacterial and antifungal properties make it useful in the development of new antibiotics and antifungal agents. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to prevent exposure to researchers.
将来の方向性
There are several future directions for research on 4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione. One area of interest is the development of new cancer therapies using this compound. Researchers can investigate the potential of combining this compound with other drugs to enhance its antitumor activity. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, researchers can investigate the potential of this compound in other areas such as infectious diseases and inflammation.
合成法
The synthesis of 4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione involves the reaction of 2,4-dimethylphenyl isocyanate, 4-methylphenyl hydrazine, and 4-(methylsulfanyl)phenyl acetic acid in the presence of a solvent and a catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
The potential applications of 4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione in scientific research are vast. This compound has been shown to have potent antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, it has been found to have antibacterial and antifungal properties, which can be useful in the development of new antibiotics and antifungal agents.
特性
分子式 |
C26H26N2O2S |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O2S/c1-17-5-10-21(11-6-17)27-16-24(29)28(23-14-7-18(2)15-19(23)3)25(26(27)30)20-8-12-22(31-4)13-9-20/h5-15,25H,16H2,1-4H3 |
InChIキー |
UZWBREBAKUUHQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=C(C=C(C=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)


![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
